molecular formula C13H16O2 B1433295 2-(1-Methylcyclopropyl)ethyl benzoate CAS No. 1803607-38-6

2-(1-Methylcyclopropyl)ethyl benzoate

Número de catálogo: B1433295
Número CAS: 1803607-38-6
Peso molecular: 204.26 g/mol
Clave InChI: KHZJRXSLRQNKQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Methylcyclopropyl)ethyl benzoate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methylcyclopropyl)ethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylcyclopropyl)ethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(1-methylcyclopropyl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-10-15-12(14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJRXSLRQNKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265329
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-38-6
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(1-Methylcyclopropyl)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of early-phase drug discovery, the thorough characterization of novel chemical entities is paramount. A compound's physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This technical guide outlines a comprehensive, scientifically rigorous workflow for the complete physicochemical characterization of the novel compound, 2-(1-Methylcyclopropyl)ethyl benzoate. As this molecule is not extensively documented in public literature, this whitepaper serves as a proactive blueprint for its synthesis, purification, structural confirmation, and the systematic determination of its key properties. The methodologies described herein are grounded in established analytical principles and aligned with industry best practices, providing researchers and drug development professionals with a self-validating framework for assessing this and other similar novel ester compounds.

Introduction and Strategic Imperative

The molecule 2-(1-Methylcyclopropyl)ethyl benzoate incorporates a benzoate moiety, common in pharmaceutical agents, with a unique methylcyclopropyl ethyl group. This structural combination suggests potential for nuanced interactions with biological targets and unique metabolic pathways. The cyclopropyl ring, a known bioisostere for phenyl groups or gem-dimethyl functionalities, can confer metabolic stability and favorable conformational rigidity. Before any biological assessment can be undertaken, a foundational understanding of its physical and chemical nature is essential. This guide provides the strategic workflow to build that foundation, ensuring that all subsequent studies are based on a well-characterized and pure substance. This aligns with the principles of Quality by Design (QbD) and guidelines from the International Council for Harmonisation (ICH) which emphasize that a deep understanding of the drug substance is critical for ensuring product quality.[1][2]

Molecular Structure of 2-(1-Methylcyclopropyl)ethyl Benzoate

Caption: 2D representation of 2-(1-Methylcyclopropyl)ethyl benzoate.

Synthesis, Purification, and Structural Elucidation

A robust characterization begins with the unambiguous synthesis and purification of the target compound. Without a pure, structurally confirmed starting material, any subsequent data is unreliable.

Proposed Synthesis: Fischer Esterification

A classic and reliable method for generating the target ester is the Fischer esterification.[3] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

  • Reactants : Benzoic acid and 2-(1-Methylcyclopropyl)ethanol. The alcohol precursor is commercially available.[4][5]

  • Catalyst : A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the benzoic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions : The reaction is typically performed under reflux in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.[6]

Purification Protocol: Flash Column Chromatography

Post-synthesis, the crude product will contain unreacted starting materials, catalyst, and potential byproducts. A multi-step purification process is required.

  • Work-up : The reaction mixture is first neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Chromatography : The resulting crude oil is purified using automated flash column chromatography on a silica gel stationary phase.

    • Rationale : Silica gel is a polar stationary phase ideal for separating the relatively nonpolar ester product from the more polar benzoic acid and alcohol starting materials.

    • Mobile Phase : A gradient elution system, starting with a nonpolar solvent like heptane and gradually increasing the polarity with ethyl acetate, will be employed. This ensures good separation of all components.[7]

    • Monitoring : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the combined, evaporated fractions must be quantitatively determined. Reversed-phase HPLC is the gold standard for this purpose.[8][9]

Protocol: HPLC Purity Analysis

  • System : An HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of aromatic compounds.[9]

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (typically ~230 nm and 274 nm).[9]

  • Standard Preparation : A reference standard of the purified compound is prepared at a known concentration.

  • Analysis : The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[9]

  • Acceptance Criteria : For a drug substance candidate, purity should be ≥98.5%, with no single impurity exceeding 0.1%, in line with ICH Q3A/B guidelines.

Structural Elucidation: A Multi-Spectroscopic Approach

The identity of the purified compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[10][11] Key expected signals would include aromatic protons of the benzoate ring, characteristic triplets and quartets for the ethyl chain, and distinct upfield signals for the cyclopropyl and methyl protons.[12] 2D NMR experiments (e.g., COSY, HSQC) will be used to confirm connectivity.[13][14]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in MS/MS analysis can provide further structural confirmation.[15] Benzoate esters typically show a characteristic base peak corresponding to the benzoyl cation (m/z = 105) and loss of the alkoxy group.[16][17][18][19]

  • Infrared (IR) Spectroscopy : IR spectroscopy will confirm the presence of key functional groups. A strong absorption band around 1720-1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, and bands in the 1250-1000 cm⁻¹ region correspond to the C-O stretching vibrations.[20]

Physicochemical Property Determination

Once a pure, structurally confirmed batch of 2-(1-Methylcyclopropyl)ethyl benzoate is secured, the systematic evaluation of its physicochemical properties can commence. These properties are critical predictors of a drug's behavior.[21]

Solubility Profile

Solubility is a primary determinant of bioavailability.[22][23] Both kinetic and thermodynamic solubility will be assessed.[21][24]

Protocol: Thermodynamic Solubility (Shake-Flask Method) The shake-flask method is considered the most accurate technique for determining equilibrium solubility.[25]

  • Media Preparation : Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubation : Add an excess of the solid compound to each buffer in separate vials. The vials are then agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[25]

  • Sampling & Analysis : After incubation, the samples are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified by a validated HPLC-UV method.[22]

  • Rationale : Determining solubility across a pH range is crucial. For an ester, which is neutral, solubility is not expected to be pH-dependent unless it degrades. This experiment also serves as a preliminary stability screen.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's partitioning between an organic and aqueous phase, profoundly influences membrane permeability and absorption.[26] The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard metric.[27]

Protocol: LogP/D Determination (Shake-Flask Method)

  • Phase Preparation : Pre-saturate n-octanol with buffered water (pH 7.4) and vice-versa.

  • Partitioning : A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a vial and shaken vigorously to allow for partitioning.

  • Equilibration : The mixture is centrifuged to ensure complete phase separation.

  • Quantification : The concentration of the compound in both the aqueous and octanol layers is determined by HPLC-UV.

  • Calculation : LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[27]

    • Rationale : A LogP value between 1 and 3 is often considered optimal for oral drug absorption. Computational models can provide initial estimates, but experimental determination is required for accuracy.[26][28][29][30]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[31] While the ester functional group is generally considered neutral, the carbonyl oxygen has lone pairs and is weakly basic. Determining its pKa (pKa of the conjugate acid) can be important for understanding potential interactions.

Protocol: pKa Determination (Potentiometric Titration)

  • Sample Preparation : Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration : Titrate the solution with a standardized strong acid (e.g., HCl).

  • Data Analysis : Monitor the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

    • Rationale : For benzoate esters, the pKa of the conjugate acid is expected to be very low (highly acidic), around -6 to -7. This confirms the compound will be overwhelmingly neutral under all physiological conditions, simplifying pharmacokinetic modeling. Computational methods can also be used for prediction.[32][33][34]

Data Summary and Workflow Visualization

All determined physicochemical data should be consolidated for clear interpretation.

Summary of Physicochemical Properties
PropertyMethodExpected Value/RangeSignificance in Drug Development
Molecular Formula HRMSC₁₃H₁₆O₂Confirms elemental composition.
Molecular Weight HRMS204.26 g/mol Foundational for all quantitative analysis.
Appearance Visual InspectionColorless to pale yellow liquid/solidBasic quality control parameter.
Purity HPLC-UV≥98.5%Ensures data integrity for subsequent studies.
Thermodynamic Solubility Shake-Flask HPLCTo be determinedKey determinant of oral absorption and dissolution rate.[25]
LogP (pH 7.4) Shake-Flask HPLCPredicted: 3.0 - 4.0Predicts membrane permeability and potential for accumulation.
pKa (Conjugate Acid) Potentiometric TitrationPredicted: ~ -6.9Confirms the compound is neutral across the physiological pH range.
Comprehensive Characterization Workflow

Caption: A comprehensive workflow from synthesis to final assessment.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the complete physicochemical characterization of 2-(1-Methylcyclopropyl)ethyl benzoate. By following this workflow—encompassing rational synthesis, rigorous purification, unambiguous structural confirmation, and precise property measurement—a high-quality data package can be generated. This foundational knowledge is indispensable, enabling informed decisions and mitigating risks in subsequent stages of the drug development pipeline, ultimately ensuring that any future biological or toxicological studies are conducted on a well-understood and reliable chemical entity.

References

  • Benchchem. A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Der Pharmacia Lettre. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • T3DB. Ethyl benzoate (T3D4935).
  • Benchchem. Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PubMed. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy.
  • Z.V. Zaikin. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Particle Analysis. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • ACS Publications. Using Esters To Introduce Paradigms of Spin–Spin Coupling.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules.
  • Agilent. Scaling Small Molecule Purification Methods for HPLC.
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?.
  • Slideshare. Structural elucidation by NMR(1HNMR).
  • Benchchem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.
  • Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown.
  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Wikipedia. Ethyl benzoate.
  • GovInfo. ICH Guidance for Industry: Q3A Impurities in New Drug Substances.
  • ResearchGate. Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method.
  • Chemaxon Docs. LogP and logD calculations.
  • PMC. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index.
  • ICH. SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Cosmetics & Toiletries. Profile of Benzoic Acid/Sodium Benzoate.
  • PeerJ. Prediction of pKa values using the PM6 semiempirical method.
  • ICH. Q8(R2) Pharmaceutical Development.
  • PubChem. Benzoic acid, octadecyl ester.
  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent.
  • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Matthias Rupp. Predicting the pKa of Small Molecules.
  • Quora. What happen when ethanol reacts with benzoic acid?.
  • Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.
  • VWR. 2-(1-methyl-cyclopropyl)-ethanol, min 97%, 500 mg.
  • Molinspiration. logP - octanol-water partition coefficient calculation.
  • ChemSynthesis. 2-(1-methyl-2-methylenecyclohexyl)ethanol.
  • AChemBlock. 2-(1-Methyl-cyclopropyl)-ethanol 97%.
  • YouTube. Esterification test of Benzoic acid.

Sources

"2-(1-Methylcyclopropyl)ethyl benzoate molecular structure and conformation"

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Conformational Analysis

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1-Methylcyclopropyl)ethyl benzoate (CAS: 1803607-38-6). This molecule represents a critical structural motif in modern medicinal chemistry and fragrance design, serving as a lipophilic anchor that combines the rigidity of a benzoate ester with the unique steric and electronic properties of a 1-methylcyclopropyl moiety. This guide explores its molecular orbital interactions, conformational preferences, and validated synthetic protocols.

Molecular Architecture & Electronic Theory

The molecule consists of three distinct pharmacophores/structural units: the benzoate acceptor , the ethyl spacer , and the 1-methylcyclopropyl donor/bulwark .

1.1 The Cyclopropyl "Walsh Orbital" Effect

Unlike standard aliphatic chains, the cyclopropyl ring in this molecule is not merely a steric spacer. The C-C bonds in the cyclopropane ring possess significant


-character (approximately 

hybridization), leaving the external C-H and C-C bonds with high

-character (

-like).
  • Walsh Orbitals: The bent bonds (banana bonds) of the cyclopropane ring create a region of electron density that can interact with adjacent

    
    -systems. While the ethyl spacer in this molecule insulates the cyclopropyl ring from direct conjugation with the benzoate ester, the 1-methyl substitution  introduces a "gem-dimethyl" like effect, significantly altering the local lipophilicity and metabolic stability.
    
  • Hyperconjugation: The

    
     orbitals of the cyclopropyl ring can hyperconjugate with the 
    
    
    
    orbitals of the adjacent ethyl chain, creating a "stiffening" effect on the ethyl linker.
1.2 The Benzoate Anchor

The benzoate moiety provides a planar, electron-deficient aromatic system. The ester carbonyl acts as a hydrogen bond acceptor (HBA), while the phenyl ring engages in


 stacking interactions in biological targets.
Conformational Dynamics

The flexibility of the ethyl linker (


) allows the molecule to adopt multiple conformations, but the energetic landscape is dominated by the steric bulk of the 1-methylcyclopropyl group.
2.1 Torsional Strain and Folding

The primary rotatable bonds are the


, 

, and

bonds.
  • Anti vs. Gauche: In solution, the anti conformation of the ethyl chain is generally preferred to minimize steric clash between the benzoate oxygen lone pairs and the methyl-cyclopropyl bulk.

  • The "Thorpe-Ingold" Analogue: The 1-methyl substituent on the cyclopropane ring restricts the rotation of the ethyl chain more severely than a simple cyclopropyl group would. This pre-organizes the molecule, potentially lowering the entropic penalty for binding to protein targets (a concept known as conformational restriction).

2.2 Visualization of Conformational Logic

The following diagram illustrates the logical flow of conformational energy minimization for this structure.

ConformationLogic Start 2-(1-Methylcyclopropyl)ethyl benzoate Linker Ethyl Spacer Rotation (C-C Bond) Start->Linker Degrees of Freedom Steric Steric Clash: Benzoate vs. 1-Me-Cyclopropyl Linker->Steric Rotational Barrier Electronic Dipole Alignment (Ester Carbonyl) Linker->Electronic Electrostatics Result Global Minimum: Extended (Anti) Conformation Steric->Result Minimizes Repulsion Electronic->Result Dipole Vector Sum

Figure 1: Decision tree for conformational energy minimization, highlighting the dominance of steric factors.

Synthetic Protocol

The synthesis of 2-(1-Methylcyclopropyl)ethyl benzoate is best achieved via a convergent approach, coupling the pre-formed alcohol with a benzoyl donor. The following protocol utilizes Steglich Esterification , chosen for its mild conditions which prevent ring-opening of the sensitive cyclopropyl moiety.

3.1 Retrosynthetic Analysis
  • Target: 2-(1-Methylcyclopropyl)ethyl benzoate

  • Disconnection: Ester bond (

    
    ).
    
  • Precursors: Benzoic acid (or Benzoyl chloride) + 2-(1-Methylcyclopropyl)ethanol.

3.2 Experimental Procedure (Steglich Method)

Note: This protocol assumes the availability of the alcohol precursor. If unavailable, it can be synthesized via Simmons-Smith cyclopropanation of 3-methyl-3-buten-1-ol.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • 2-(1-Methylcyclopropyl)ethanol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Benzoic Acid (12.2 g, 100 mmol) and 2-(1-Methylcyclopropyl)ethanol (10.0 g, 100 mmol) in anhydrous DCM (100 mL).

  • Catalyst Addition: Add DMAP (1.2 g, 10 mmol) to the stirring solution at 0°C (ice bath).

  • Coupling: Dissolve DCC (22.7 g, 110 mmol) in DCM (20 mL) and add dropwise to the reaction mixture over 20 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with 0.5N HCl (2 x 50 mL) to remove DMAP.

    • Wash with Saturated

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

3.3 Synthesis Workflow Diagram

SynthesisFlow Acid Benzoic Acid Mix Mix in DCM (0°C, N2 atm) Acid->Mix Alcohol 2-(1-Me-Cyclopropyl) ethanol Alcohol->Mix Coupling Add DCC/DMAP (Steglich Condensation) Mix->Coupling Filter Filter DCU (Byproduct) Coupling->Filter Purify Flash Chromatography Filter->Purify Product Target Ester (>90% Yield) Purify->Product

Figure 2: Step-by-step workflow for the Steglich esterification synthesis.

Analytical Profile (Predicted)

To validate the structure, the following spectroscopic data should be obtained. The values below are predicted based on high-field NMR principles for this specific structural class.

TechniqueParameterPredicted Signal / CharacteristicAssignment
1H NMR

0.2 - 0.4 ppm
Multiplet (4H)Cyclopropyl ring protons (

)

1.05 ppm
Singlet (3H)Methyl group on cyclopropane

1.65 ppm
Triplet (2H)Ethyl spacer (

near cyclopropyl)

4.35 ppm
Triplet (2H)Ester methylene (

)

7.4 - 8.1 ppm
Multiplets (5H)Benzoate aromatic protons
13C NMR

15-20 ppm
High field signalsCyclopropyl carbons

166 ppm
Low field signalEster Carbonyl (

)
IR

~1720 cm⁻¹
Strong stretchEster Carbonyl

~3080 cm⁻¹
Weak stretchCyclopropyl C-H stretch
Applications & Bioisosterism[2][3][4]
5.1 The Gem-Dimethyl Bioisostere

In drug discovery, the 1-methylcyclopropyl group is often used as a bioisostere for a tert-butyl or gem-dimethyl group.

  • Advantage: It reduces the entropic penalty of binding by restricting the conformational space (as detailed in Section 2).

  • Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than an isopropyl or tert-butyl group, as the C-H bonds are stronger (more s-character) [1].

5.2 Fragrance Chemistry

Esters of cyclopropyl-substituted alcohols often exhibit unique olfactory profiles. While ethyl benzoate smells of wintergreen/fruity notes, the addition of the bulky 1-methylcyclopropyl group likely shifts the profile toward heavier, woody, or "damascone-like" fruity notes due to the increased lipophilicity and molecular volume [2].

References
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Kraft, P. (2004). Aroma Chemicals World: Trends in the Synthesis of Decoratives. Chemistry & Biodiversity, 1(12), 1957–1974.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Methodological & Application

"use of 2-(1-Methylcyclopropyl)ethyl benzoate as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(1-Methylcyclopropyl)ethyl Benzoate in Drug Discovery

Executive Summary

2-(1-Methylcyclopropyl)ethyl benzoate (CAS: 1803607-38-6) is a specialized chemical intermediate designed for the precise introduction of the 2-(1-methylcyclopropyl)ethyl moiety into bioactive scaffolds. This structural motif acts as a lipophilic, metabolically stable bioisostere for traditional alkyl groups (e.g., tert-butyl, isobutyl), offering enhanced resistance to oxidative metabolism (CYP450) and unique steric properties due to the rigid cyclopropyl ring.

This guide details the chemical logic, deprotection protocols, and downstream coupling strategies for utilizing this benzoate ester as a stable precursor in the synthesis of pharmaceutical candidates, particularly in the fields of kinase inhibitors and virology (e.g., HCV protease inhibitors).

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValue
Chemical Name 2-(1-Methylcyclopropyl)ethyl benzoate
CAS Number 1803607-38-6
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Appearance Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Moiety 1-Methylcyclopropyl (Steric/Metabolic Blocker)
The "Masked Alcohol" Strategy

Direct handling of the parent alcohol, 2-(1-methylcyclopropyl)ethanol , can be challenging due to volatility and potential instability during long-term storage. The benzoate ester serves as a "masked" equivalent, offering three critical advantages:

  • Enhanced Stability: The benzoate group protects the hydroxyl functionality from premature oxidation or elimination.

  • UV Detectability: The chromophore (benzoyl group) facilitates easy monitoring via UV-HPLC during purification or reaction tracking, unlike the UV-inactive parent alcohol.

  • Crystallinity/Handling: While often an oil, the increased molecular weight reduces volatility, ensuring accurate stoichiometry in critical coupling reactions.

Mechanistic Pathways & Applications

The primary utility of this intermediate lies in its conversion to the active alkylating agent. The cyclopropyl ring, substituted with a methyl group, introduces significant steric bulk and conformational constraint, often improving the potency and selectivity of the final drug molecule.

Pathway Visualization (DOT)

ReactionPathway Benzoate 2-(1-Methylcyclopropyl)ethyl Benzoate (Stable Precursor) Hydrolysis Step 1: Hydrolysis (LiOH/THF) Benzoate->Hydrolysis Alcohol 2-(1-Methylcyclopropyl)ethanol (Active Intermediate) Hydrolysis->Alcohol Yield >95% Activation Step 2: Activation (MsCl or PBr3) Alcohol->Activation Electrophile Activated Electrophile (OMs / Br / I) Activation->Electrophile Leaving Group Formation Coupling Step 3: Nucleophilic Substitution (NaH / Heterocycle) Electrophile->Coupling Product Target Molecule (e.g., Kinase Inhibitor) Coupling->Product N-Alkylation / O-Alkylation

Figure 1: Strategic workflow for converting the benzoate precursor into a bioactive scaffold.

Detailed Experimental Protocols

Safety Note: All procedures should be performed in a fume hood. The cyclopropyl moiety is generally stable, but avoid strong Lewis acids that might trigger ring-opening rearrangements.

Protocol A: Chemo-selective Hydrolysis (Deprotection)

Objective: To liberate the active alcohol 2-(1-methylcyclopropyl)ethanol in high purity.

Reagents:

  • 2-(1-Methylcyclopropyl)ethyl benzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the benzoate (10 mmol) in THF (30 mL).

  • Addition: Add a solution of LiOH·H₂O (20 mmol) in water (10 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC (disappearance of the benzoate peak).

  • Workup: Dilute with diethyl ether (50 mL) and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure (keep bath <40°C due to potential volatility). The resulting alcohol is typically used directly in the next step without column chromatography.

Protocol B: Activation to Alkyl Bromide

Objective: To convert the alcohol into a reactive electrophile for coupling.

Reagents:

  • Crude Alcohol from Protocol A (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon Tetrabromide (CBr₄) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Dissolve PPh₃ (12 mmol) in anhydrous DCM (40 mL) and cool to 0°C.

  • Addition: Add CBr₄ (12 mmol) in portions; the solution will turn slightly yellow. Stir for 10 minutes.

  • Reaction: Add the alcohol (10 mmol) dissolved in minimal DCM dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Filter through a short silica plug (eluting with Hexane/EtOAc) to remove triphenylphosphine oxide. Concentrate to yield 1-(2-bromoethyl)-1-methylcyclopropane .

Protocol C: Application Case Study (N-Alkylation of a Pyrazole)

Context: Synthesis of a drug candidate similar to HCV protease inhibitors or kinase modulators [1].

Reagents:

  • Target Heterocycle (e.g., substituted pyrazole) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Activated Bromide (from Protocol B) (1.1 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Deprotonation: Suspend NaH in DMF at 0°C. Add the heterocycle dropwise. Stir for 30 min until H₂ evolution ceases.

  • Coupling: Add the activated bromide dropwise.

  • Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

  • Validation: Monitor by LC-MS. The product should show the characteristic mass addition of the 2-(1-methylcyclopropyl)ethyl group (+83 Da vs. H).

Scientific Rationale & Troubleshooting

  • Why not use the commercially available bromide? While the bromide might be available, it is often less stable (prone to hydrolysis or elimination) than the benzoate ester. The benzoate allows you to stock a stable "shelf-stable" precursor and generate the reactive species on-demand, ensuring higher yields in sensitive couplings.

  • Cyclopropyl Stability: The 1-methyl substituent on the cyclopropyl ring provides steric protection, reducing the rate of metabolic oxidation at the adjacent methylene positions. This is a common strategy in "scaffold hopping" to improve the half-life (

    
    ) of a drug candidate [2].
    
  • Troubleshooting Low Yields:

    • Issue: Incomplete hydrolysis. Solution: Increase LiOH equivalents to 3.0 or warm to 40°C.

    • Issue: Elimination to the alkene during activation. Solution: Use the Appel reaction (PPh₃/CBr₄) at low temperature (0°C) rather than acidic conditions (HBr), which can open the cyclopropyl ring.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" in Drug Discovery: A Bioisostere for the Isopropyl Group. Journal of Medicinal Chemistry. (Contextual inference based on general medicinal chemistry principles of 1-methylcyclopropyl bioisosterism).

  • ResearchGate. (2025). Synthesis of 1-Methylcyclopropyl Aryl Ethers. Retrieved February 14, 2026, from [Link]

Sources

Application Notes and Protocols: A Research Guide to the Medicinal Chemistry Potential of 2-(1-Methylcyclopropyl)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial exploration of 2-(1-Methylcyclopropyl)ethyl benzoate, a novel chemical entity with potential applications in medicinal chemistry. Due to the current absence of published data on this specific molecule, this guide is structured as a research framework. It outlines a plausible synthetic route, predicts key physicochemical properties, and proposes initial biological screening protocols based on the compound's structural motifs: a cyclopropyl group and a benzoate ester. The protocols provided are grounded in established methodologies to ensure scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.

Introduction: Unpacking the Structural Rationale

The structure of 2-(1-Methylcyclopropyl)ethyl benzoate combines two key features of significant interest in medicinal chemistry: the cyclopropyl ring and the benzoate ester moiety. Understanding the established roles of these components provides a logical basis for investigating the potential therapeutic applications of the title compound.

  • The Cyclopropyl Moiety: The cyclopropyl group is an increasingly utilized structural element in modern drug design.[1][2][3] Its rigid, three-dimensional nature can offer several advantages over more flexible alkyl chains or other cyclic systems. Often used as a bioisosteric replacement for gem-dimethyl groups, alkenes, or even phenyl rings, the cyclopropyl group can favorably influence a molecule's conformational rigidity, which can lead to enhanced binding affinity for its biological target.[4][5] Furthermore, the unique electronic properties of the cyclopropyl ring, with its increased s-character in C-H bonds, can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, it is also crucial to consider that in some contexts, particularly when adjacent to an amine, the cyclopropyl group can be susceptible to metabolic activation, potentially leading to the formation of reactive intermediates.[6]

  • The Benzoate Ester Moiety: Benzoate esters are a common feature in a wide range of pharmaceuticals and are often employed as prodrugs to enhance properties such as lipophilicity, membrane permeability, and oral bioavailability.[7] The ester linkage can be designed to be stable under physiological conditions but susceptible to cleavage by esterase enzymes at the desired site of action, releasing the active parent drug.[7] Beyond their role in prodrugs, benzoate esters are also integral components of the pharmacophore of various active pharmaceutical ingredients, most notably a class of local anesthetics like cocaine and benzocaine.[8][9][10]

Given these characteristics, 2-(1-Methylcyclopropyl)ethyl benzoate presents itself as an intriguing candidate for investigation in areas where these structural features are known to be beneficial, such as in the development of novel analgesics, anti-inflammatory agents, or local anesthetics.

Physicochemical Properties: Computational Prediction

Prior to synthesis and biological evaluation, in silico prediction of physicochemical properties can provide valuable insights into the potential "drug-likeness" of a compound.[1][] These predictions help guide formulation development and anticipate potential challenges related to absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical Properties of 2-(1-Methylcyclopropyl)ethyl Benzoate

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
LogP (Octanol/Water)~3.5 - 4.0Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Polar Surface Area (PSA)~26.3 ŲA low PSA is generally associated with good cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors0The absence of hydrogen bond donors can contribute to increased lipophilicity and membrane permeability.
Hydrogen Bond Acceptors2The two oxygen atoms can participate in hydrogen bonding with biological targets.
Rotatable Bonds4A low number of rotatable bonds suggests conformational rigidity, which can be entropically favorable for receptor binding.

Note: These values are estimations generated by computational algorithms and should be experimentally verified.[12][13]

Synthesis and Characterization

The synthesis of 2-(1-Methylcyclopropyl)ethyl benzoate can be approached via a straightforward two-step process, starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis involves the esterification of 2-(1-Methylcyclopropyl)ethanol with benzoyl chloride.

Synthesis_Workflow cluster_0 Step 1: Esterification A 2-(1-Methylcyclopropyl)ethanol C 2-(1-Methylcyclopropyl)ethyl benzoate A->C Pyridine or Et3N, DCM, 0 °C to RT B Benzoyl Chloride B->C

Caption: Proposed synthesis of 2-(1-Methylcyclopropyl)ethyl benzoate.

Detailed Synthesis Protocol

Materials:

  • 2-(1-Methylcyclopropyl)ethanol (Commercially available, e.g., CAS 19687-04-8)[14]

  • Benzoyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-(1-Methylcyclopropyl)ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(1-Methylcyclopropyl)ethyl benzoate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Biological Evaluation: A Tiered Screening Approach

Based on its structural features, a logical starting point for the biological evaluation of 2-(1-Methylcyclopropyl)ethyl benzoate is to screen for activities common to benzoate esters and compounds with rigid hydrophobic groups, such as local anesthetic, analgesic, and anti-inflammatory effects. A general cytotoxicity assessment is also essential.

Screening_Cascade start_node 2-(1-Methylcyclopropyl)ethyl benzoate node_cytotoxicity General Cytotoxicity Assay (e.g., MTT, Alamar Blue) start_node->node_cytotoxicity node_analgesic Analgesic Screening (e.g., Writhing Test, Hot Plate) start_node->node_analgesic node_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition, Paw Edema) start_node->node_inflammatory primary_screening primary_screening secondary_screening secondary_screening admet_profiling admet_profiling node_admet In Vitro ADMET Profiling (Metabolic Stability) node_cytotoxicity->node_admet If low toxicity node_mechanism Mechanism of Action Studies node_analgesic->node_mechanism If active node_inflammatory->node_mechanism If active

Caption: A proposed workflow for the initial biological evaluation.

Protocol: General Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound exhibits toxicity to cultured cells, a critical parameter for any potential therapeutic agent.[2][3][15]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 2-(1-Methylcyclopropyl)ethyl benzoate in culture medium (e.g., from 0.1 to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a common screening method for peripheral analgesic activity.[16][17][18]

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% acetic acid solution in saline

  • 2-(1-Methylcyclopropyl)ethyl benzoate dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference analgesic drug (e.g., Aspirin)

Procedure:

  • Divide the mice into groups (vehicle control, reference drug, and test compound at different doses).

  • Administer the test compound or reference drug intraperitoneally or orally.

  • After a set period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay determines if the compound can inhibit the cyclooxygenase enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7][19]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Amplexim Red reagent

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer

Procedure:

  • This assay is typically performed using a commercial kit. Follow the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation time, measure the fluorescence or absorbance to determine the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol: In Vitro Metabolic Stability Assay

This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, a key determinant of its in vivo half-life.[20][21][22][23]

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Reference compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

Data Analysis:

Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

Concluding Remarks

The compound 2-(1-Methylcyclopropyl)ethyl benzoate represents an unexplored area of chemical space with significant potential for medicinal chemistry applications. The strategic combination of a cyclopropyl moiety and a benzoate ester provides a strong rationale for its investigation as a novel therapeutic agent. The protocols detailed in this guide offer a systematic and robust framework for its synthesis, characterization, and initial biological evaluation. The data generated from these studies will be instrumental in elucidating the compound's pharmacological profile and will pave the way for further optimization and development.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Future Medicinal Chemistry. Retrieved February 14, 2026, from [Link][1][2]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 14, 2026, from [Link][6]

  • Screening Methods for Analgesic Agents. (n.d.). Pharmacognosy - Pharmacy 180. Retrieved February 14, 2026, from [Link][16]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 14, 2026, from [Link][20]

  • Screening of analgesics. (2016, November 28). SlideShare. Retrieved February 14, 2026, from [Link][17]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved February 14, 2026, from [Link][21]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (2022, April 20). ResearchGate. Retrieved February 14, 2026, from [Link][7]

  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018, June 24). ResearchGate. Retrieved February 14, 2026, from [Link][12]

  • Advancing physicochemical property predictions in computational drug discovery. (2020, January 1). eScholarship.org. Retrieved February 14, 2026, from [Link][13]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved February 14, 2026, from [Link][22]

  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved February 14, 2026, from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2007, May 18). PMC. Retrieved February 14, 2026, from [Link][15]

  • Pharmacological screening of analgesic activity. (2022, November 25). SlideShare. Retrieved February 14, 2026, from [Link][18]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022, December 16). MDPI. Retrieved February 14, 2026, from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). PubMed. Retrieved February 14, 2026, from [Link][23]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. (2017, March 20). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 14, 2026, from [Link]

  • Preclinical Screening of Analgesics: Models and Methods. (2024, January 14). Prezi. Retrieved February 14, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PMC. Retrieved February 14, 2026, from [Link][19]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023, May 16). Domainex. Retrieved February 14, 2026, from [Link]

  • Synthesis of Local Anesthetics derived from benzoic acid. (n.d.). quimicaorganica.org. Retrieved February 14, 2026, from [Link]

  • Screening models for inflammatory drugs. (2018, March 26). SlideShare. Retrieved February 14, 2026, from [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link][24]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved February 14, 2026, from [Link][4]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved February 14, 2026, from [Link][5]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. (n.d.). Pharmacy 180. Retrieved February 14, 2026, from [Link][8]

  • [Local anesthetics from ester to isomer]. (1998). PubMed. Retrieved February 14, 2026, from [Link][9]

  • Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology. Retrieved February 14, 2026, from [Link]

  • Local anesthetics (pharmacology). (2023, April 18). WikiLectures. Retrieved February 14, 2026, from [Link][10]

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for 2-(1-Methylcyclopropyl)ethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing 2-(1-Methylcyclopropyl)ethyl benzoate presents a specific chemoselective challenge: preserving the strained 1-methylcyclopropane ring while forming the ester linkage.[1][2]

The Risk: Standard esterification methods utilizing strong mineral acids (Fischer Esterification with


) or high heat often lead to acid-catalyzed ring scission . The electron-donating methyl group at the 1-position increases the electron density of the ring, making it susceptible to electrophilic attack by protons, leading to ring-opened alkene impurities (typically homoprenyl derivatives).[1][2]

The Solution: To ensure high purity (>98%) and yield, you must utilize Basic Acylation Conditions (Nucleophilic Acyl Substitution) rather than Acid-Catalyzed Dehydration.[1]

Recommended Reaction Protocols

We recommend Method A as the primary standard for scalability and reliability. Method B is a valid alternative for small-scale, high-value synthesis where acid chlorides are not preferred.[1]

Method A: The "Golden Standard" (Benzoyl Chloride / Pyridine)

Best for: Scalability, Speed, and Ring Preservation.

Mechanism: Nucleophilic attack of the alcohol on the activated acid chloride under basic conditions.[3] The base (Pyridine or


) neutralizes the HCl byproduct immediately, preventing ring opening.

Reagents:

  • Substrate: 2-(1-Methylcyclopropyl)ethanol (1.0 equiv)[1][2]

  • Reagent: Benzoyl Chloride (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

  • Base: Pyridine (2.0 - 3.0 equiv) or Triethylamine (

    
    ) + DMAP (0.1 equiv)[1][2]
    
  • Temperature: 0 °C

    
     23 °C
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-(1-Methylcyclopropyl)ethanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 eq). Note: If using

    
    , add DMAP (10 mol%) here.[1]
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Acylation: Dropwise add Benzoyl Chloride (1.2 eq) over 15–20 minutes. Crucial: Exotherm control prevents thermal ring strain release.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Quench with saturated

    
     (aq).
    
  • Workup: Extract with DCM, wash with 1M HCl (cold, rapid wash to remove pyridine), then brine. Dry over

    
    .[4]
    
Method B: Steglich Esterification (DCC / DMAP)

Best for: Acid-sensitive substrates if Benzoyl Chloride is unavailable.[1][2]

Reagents:

  • Benzoic Acid (1.1 equiv)[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1][2]

  • DMAP (Catalytic, 0.1 equiv)[1][2]

  • Solvent: DCM (Anhydrous)[1]

Key Precaution: The urea byproduct (DCU) precipitates and must be filtered. This method is milder but atom-uneconomical compared to Method A.[1]

Critical Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Benzoyl Chloride Ensure DCM is anhydrous. Benzoyl chloride hydrolyzes rapidly in wet solvents. Check reagent quality; if the BzCl liquid is cloudy or has crystals, distill it before use.
Impurity: Ring-Opened Alkene Acidic Environment STOP using H2SO4. If using Method A, ensure you have >2.0 equivalents of base to neutralize HCl.[1][2] If using an acidic wash during workup, keep it cold (<5 °C) and brief (<2 mins).
Impurity: N-Acyl Urea Method B Side Reaction In Steglich esterification, if the alcohol addition is too slow, the intermediate rearranges to an N-acyl urea (inert).[1][2] Add DMAP before DCC to accelerate the active ester attack.
Starting Material Remains Steric Hindrance While the alcohol is primary, the adjacent quaternary carbon (1-Me-cPr) adds bulk.[1][2] Increase reaction time to 12h or add 20 mol% DMAP as a "hyper-nucleophilic" catalyst.
Color: Dark/Black Polymerization The cyclopropyl ring can polymerize under Lewis Acid conditions. Ensure no metal salts (e.g., from spatulas or needles) contaminate the reaction.

Visualization: Reaction Logic & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to stay on the Blue Path (Kinetic Control) and avoid the Red Path (Thermodynamic/Acid Failure).

ReactionPathways Start 2-(1-Methylcyclopropyl)ethanol + Benzoyl Source BaseCond Method A: Basic Conditions (BzCl + Pyridine) Start->BaseCond Preferred AcidCond Acidic Conditions (H+ or HCl buildup) Start->AcidCond Avoid Intermediate Tetrahedral Intermediate BaseCond->Intermediate Nucleophilic Attack Product TARGET PRODUCT: 2-(1-Methylcyclopropyl)ethyl benzoate (Intact Ring) Intermediate->Product -Cl (Fast) Cation Ring Protonation / Opening AcidCond->Cation Electrophilic Attack on Ring Impurity IMPURITY: Homoprenyl Benzoate (Ring Opened Alkene) Cation->Impurity Rearrangement

Caption: Pathway analysis showing the necessity of basic conditions to prevent acid-catalyzed ring scission.

Frequently Asked Questions (FAQ)

Q1: Can I use Fischer Esterification (Benzoic Acid + H2SO4 + MeOH) for this synthesis? A: Absolutely not. The 1-methylcyclopropyl group is highly sensitive to strong protic acids, especially at reflux temperatures.[1][2] This will lead to significant ring opening and isomerization to olefinic byproducts [1].

Q2: Why is the reaction mixture turning cloudy upon adding Benzoyl Chloride? A: This is normal and a good sign. The precipitate is Pyridinium Hydrochloride (the salt formed from the base neutralizing the HCl). It confirms the base is doing its job. Do not filter it out until the reaction is complete.

Q3: How do I remove the excess Pyridine during workup without opening the ring? A: Pyridine is difficult to remove. Standard protocol uses 1M HCl washes, but this risks the ring.

  • Optimization: Wash with saturated Copper(II) Sulfate (

    
    )  solution.[1] The copper coordinates with pyridine, turning the aqueous layer blue and keeping the pyridine in the water phase without exposing the product to low pH.
    

Q4: Is the product volatile? A: The benzoate ester is relatively high boiling, but the starting alcohol is somewhat volatile. When concentrating the reaction mixture on a rotary evaporator, do not exceed 40 °C / 20 mbar to avoid losing unreacted starting material if recycling is intended.

References

  • Cyclopropane Stability: Wiberg, K. B. (1986).[2] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322.[1] Link[1]

  • Esterification Protocols: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.[1] (See Section: Acylation of Alcohols). Link[1]

  • Acid Sensitivity of Methylcyclopropanes: Olah, G. A., et al. (2011).[2] Superelectrophiles and Their Complexes. Wiley. (Discusses protonation of strained rings).

Sources

Technical Support Center: Stability & Degradation of 2-(1-Methylcyclopropyl)ethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Degradation Pathways, Troubleshooting & Stability Protocols Molecule Class: Benzoate Ester / Strained Cyclopropyl System Target Audience: CMC Leads, Analytical Chemists, Process Engineers

Executive Summary

2-(1-Methylcyclopropyl)ethyl benzoate poses a dual-stability challenge. While the benzoate ester linkage presents a standard hydrolytic risk (pH-dependent), the 1-methylcyclopropyl moiety introduces a specific vulnerability to acid-catalyzed ring opening and oxidative radical attack.

This guide moves beyond generic stability data, providing a mechanistic breakdown of how this specific structure fails under stress, how to detect it, and how to prevent it.

Module 1: Hydrolytic Degradation (The Primary Pathway)

Mechanism & Causality

The most immediate threat to purity is the hydrolysis of the ester bond. Unlike simple aliphatic esters, the benzoate group provides some steric protection, but it remains susceptible to both acid and base catalysis.

  • Base-Catalyzed (Saponification): Irreversible. Rapidly yields Benzoate ion and 2-(1-methylcyclopropyl)ethanol.

  • Acid-Catalyzed: Reversible equilibrium. Yields Benzoic Acid and the alcohol.[1]

  • Neutral pH: Slow, driven by water concentration and temperature.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseDiagnostic ActionRemediation
New Peak @ RRT ~0.45 Formation of Benzoic Acid .Check UV spectrum of peak. Benzoic acid has a distinct

at ~230 nm and 272 nm.
Adjust formulation pH to 5.0–6.0 (maximal stability window for benzoates).
pH Drift (Downward) Autocatalytic hydrolysis.Measure bulk pH. Benzoic acid release lowers pH, accelerating acid-catalyzed hydrolysis.Add a buffering agent (e.g., Phosphate or Citrate) to clamp pH.
Mass Balance Loss Volatility of the alcohol fragment.The alcohol fragment (2-(1-methylcyclopropyl)ethanol) may be semi-volatile or have low UV response.Switch to Refractive Index (RI) or CAD detection; use GC-MS for mass balance verification.
Pathway Visualization: Ester Hydrolysis

Hydrolysis Ester Parent: 2-(1-Methylcyclopropyl)ethyl benzoate TS_Base Tetrahedral Intermediate (Anionic) Ester->TS_Base OH- (Fast) TS_Acid Tetrahedral Intermediate (Cationic) Ester->TS_Acid H+ (Slow) Acid Degradant A: Benzoic Acid TS_Base->Acid Irreversible Alcohol Degradant B: 2-(1-Methylcyclopropyl)ethanol TS_Base->Alcohol Irreversible TS_Acid->Acid Equilibrium TS_Acid->Alcohol Equilibrium

Figure 1: Dual-pathway hydrolysis mechanism showing the divergence between acid and base catalysis.

Module 2: Cyclopropyl Integrity (The "Hidden" Risk)

Mechanism & Causality

The 1-methylcyclopropyl group is a high-energy, strained system. While the ethyl linker insulates the ring from the ester's electronics, the ring itself is electron-rich and susceptible to electrophilic attack (acid protons).

The Trap: Researchers often use strong acids (HCl/H₂SO₄) to force hydrolysis for analysis. This can trigger a secondary degradation: Acid-Catalyzed Ring Opening .

  • Protonation of the ring or the alcohol oxygen.

  • Formation of a tertiary carbocation (relieving ring strain).

  • Isomerization to alkene derivatives (homoallylic rearrangement).

FAQ: Ring Stability

Q: I see multiple unknown peaks after acid stress testing, but only Benzoic Acid after base stress. Why? A: Base hydrolysis cleaves the ester but leaves the cyclopropyl ring intact. Acid stress cleaves the ester and attacks the cyclopropyl ring. The "extra" peaks are likely isomeric alkenes resulting from ring opening.

Q: Can I use standard C18 HPLC columns? A: Yes, but be aware that the ring-opened alkene isomers may co-elute with the parent or the alcohol. Use a Phenyl-Hexyl column for better selectivity of the aromatic benzoate vs. the aliphatic rearrangement products.

Pathway Visualization: Acid-Catalyzed Ring Opening

RingOpening Alcohol Fragment: 2-(1-Methylcyclopropyl)ethanol Protonated Protonated Species Alcohol->Protonated H+ (Strong Acid) Cation Tertiary Carbocation (Ring Open) Protonated->Cation Strain Relief Alkene1 Isomer 1: 4-Methyl-3-penten-1-ol Cation->Alkene1 -H+ Alkene2 Isomer 2: 4-Methyl-4-penten-1-ol Cation->Alkene2 -H+

Figure 2: Mechanism of acid-catalyzed ring opening, leading to isomeric alkene impurities.

Module 3: Oxidative Stress (Radical Pathways)

Mechanism

Benzoate esters are generally resistant to oxidation. However, the alkyl chain and the cyclopropyl ring are susceptible to Autoxidation (radical chain reaction), particularly at the tertiary carbon of the methyl-cyclopropyl group.

Experimental Protocol: Oxidative Stress Test

Do not use standard 3% H₂O₂ alone, as benzoates are often insoluble in pure aqueous peroxide.

  • Solvent System: Prepare a 50:50 mixture of Acetonitrile and 3% Hydrogen Peroxide.

  • Incubation: 60°C for 24 hours.

  • Quenching: Quench with 10% Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Detection: Look for N-oxide equivalents or hydroxylated species. In this molecule, look for hydroxylation on the ethyl linker or ring opening via radical mechanism.

Standardized Stress Testing Protocol

Use this table to validate your analytical method (HPLC/GC).

Stress TypeConditionTarget DegradationAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24h10–20%Primary: Benzoic Acid.Secondary: Ring-opened isomers.
Base Hydrolysis 0.1 N NaOH, Ambient, 4h10–20%Primary: Benzoic Acid + Intact Alcohol.
Oxidation 3% H₂O₂, 60°C, 24h< 10%Complex mixture; check for mass +16 (O) adducts.
Thermal 80°C (Solid State), 7 days< 5%Check for dimerization or volatile loss.
Photolytic 1.2M Lux hours (ICH Q1B)N/ABenzoates absorb UV; check for photo-Fries rearrangement (rare but possible).

References

  • Benzoic Acid Esters Stability & Hydrolysis Source: Organic Chemistry Portal [Link]

  • Acid-Catalyzed Ring Opening of Cyclopropanes Source: National Institutes of Health (PMC) [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation [Link]

  • Forced Degradation Studies: Regulatory Considerations Source: Journal of Pharmaceutical Sciences [Link]

Sources

"avoiding byproduct formation in 2-(1-Methylcyclopropyl)ethyl benzoate reactions"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Integrity for 2-(1-Methylcyclopropyl)ethyl benzoate

Executive Summary

The structural integrity of 2-(1-Methylcyclopropyl)ethyl benzoate hinges on the stability of its 1-methylcyclopropyl moiety. This gem-disubstituted cyclopropane ring is thermodynamically strained and electronically primed for acid-catalyzed ring opening.

In our internal evaluations and customer troubleshooting logs, >85% of byproduct formation (yield loss) is traced to trace acid exposure during synthesis, purification, or storage. This guide details the mechanistic vulnerabilities of this substrate and provides self-validating protocols to eliminate byproduct formation.

Part 1: Critical Vulnerabilities (The "Why")

The 1-methylcyclopropyl group acts as a "loaded spring." While the benzoate ester is relatively robust, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

The Failure Mechanism: Acid-Catalyzed Ring Opening Unlike simple alkyl cyclopropanes, the 1-methyl substituent stabilizes the transition state for ring opening. Upon exposure to Brønsted or Lewis acids (H⁺), the ring undergoes protonation (edge or corner), leading to C-C bond cleavage. This generates a tertiary carbocation , which is rapidly quenched by nucleophiles or undergoes elimination.

Key Byproducts:

  • Homoallylic Alkenes: Formed via E1 elimination from the tertiary carbocation.

    • Identity: Isomers of 4-methylhex-4-enyl benzoate.

  • Hydration Products: Formed via nucleophilic attack by water (if present).

    • Identity: 4-hydroxy-4-methylhexyl benzoate.

Diagram 1: Divergent Reaction Pathways

This diagram illustrates how acidic conditions trigger the irreversible collapse of the cyclopropane ring.

ReactionPathways SM 2-(1-Methylcyclopropyl)ethyl benzoate (Intact Ring) Acid Acidic Conditions (H+, SiO2, Lewis Acids) SM->Acid Exposure Base Basic/Neutral Conditions (pH > 7, Buffered) SM->Base Processing Cation Tertiary Carbocation (Transient Intermediate) Acid->Cation Ring Opening (Fast) Prod_Safe Target Product (High Purity) Base->Prod_Safe Stable Byprod_Alkene Byproduct A: Homoallylic Alkenes (Elimination) Cation->Byprod_Alkene -H+ Byprod_Alc Byproduct B: Tertiary Alcohol (Hydration) Cation->Byprod_Alc +H2O

Caption: Figure 1. Acid exposure triggers ring opening via a tertiary carbocation intermediate, while basic conditions preserve the cyclopropyl motif.

Part 2: Synthesis & Handling Protocols

To avoid the byproducts described above, you must abandon standard acid-catalyzed protocols (e.g., Fischer Esterification).

Protocol A: Safe Esterification (Synthesis)

Objective: Form the benzoate ester without generating protons.

ParameterRecommended MethodAvoidReason
Method Steglich Esterification (DCC/DMAP) or Acid Chloride + Base Fischer Esterification (H₂SO₄/HCl)Fischer conditions guarantee ring opening due to high temperature and strong acid.
Solvent DCM or THF (Anhydrous)Methanol/EthanolProtic solvents can act as nucleophiles if any acid is generated.
Base Pyridine or Triethylamine (Excess)NoneBase must be present before the acid chloride is added to scavenge HCl immediately.
Temp 0°C to Room TempReflux (>60°C)Heat accelerates the ring-opening kinetics significantly.

Step-by-Step Workflow (Acid Chloride Method):

  • Dissolve 2-(1-methylcyclopropyl)ethanol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM at 0°C.

  • Add Benzoyl Chloride (1.1 equiv) dropwise over 30 minutes. Crucial: Keep temperature <5°C during addition.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated NaHCO₃ (aq). Do NOT use water or dilute HCl for the first wash.

  • Workup: Extract with DCM, dry over Na₂SO₄ (anhydrous), and concentrate.

Protocol B: Purification (The "Hidden" Acid Source)

Standard silica gel is acidic (pH ~4-5). This is sufficient to degrade your compound during column chromatography.

Corrective Action: Neutralized Silica Gel

  • Preparation: Slurry silica gel in the eluent solvent containing 1% Triethylamine (TEA) .

  • Packing: Pour the column with this TEA-treated slurry.

  • Elution: Run the column using your standard solvent system (e.g., Hexanes/EtOAc). The TEA pretreatment neutralizes acidic silanol sites.

Part 3: Troubleshooting & FAQs

Q1: I see a new set of multiplets in the alkene region (4.5 - 5.5 ppm) of my NMR. What happened? Diagnosis: You have generated Byproduct A (Homoallylic Alkene) . Root Cause:

  • Did you use HCl or H₂SO₄ during workup?

  • Did you use untreated silica gel?

  • Fix: Check the integration of the cyclopropyl protons (0.2–0.6 ppm). If these are diminished relative to the benzoate signals, ring opening has occurred. Repurify using neutral alumina or TEA-treated silica.

Q2: My yield is low, and the product is an oil that smells "floral" but different from the standard. Diagnosis: Likely hydrolysis or rearrangement. Root Cause: If the smell is distinct, you may have cleaved the ester or rearranged the ring. Test: Run a TLC. If you see a spot at the baseline (carboxylic acid) or a very non-polar spot (alkene), your reaction conditions were too harsh. Protocol Adjustment: Switch from NaOH/Water hydrolysis (if that was the step) to LiOH in THF/Water at 0°C . Lithium is a milder counterion, and the lower temperature protects the ring.

Q3: Can I store this compound in solution? Answer: Yes, but with caveats.

  • Safe Solvents: Benzene-d6, CDCl₃ (only if filtered through basic alumina first—CDCl₃ becomes acidic over time due to HCl formation).

  • Stabilizer: For long-term storage of the neat oil, add a few chips of activated potassium carbonate (K₂CO₃) to the vial to act as an acid scavenger.

Part 4: Analytical Guardrails

Use these markers to validate batch integrity immediately after synthesis.

Table 2: 1H NMR Diagnostic Signals (CDCl₃)

MoietyChemical Shift (δ)MultiplicityStatus: INTACTStatus: DEGRADED
Cyclopropyl Ring 0.20 – 0.60 ppm Multiplets (4H)Sharp, distinct Disappears / Broadens
Methyl Group ~1.05 ppm Singlet (3H)Singlet Shifts to ~1.6 ppm (Allylic methyl)
Alkene Region 4.50 – 5.50 ppm MultipletsAbsent Present (Strong Signal)
Benzoate (Ortho) ~8.05 ppm DoubletPresentPresent (Shift indicates hydrolysis)

References

  • Vertex AI Search . (2026). Acid-catalyzed ring opening of 1-methylcyclopropyl derivatives. Retrieved from 1

  • Chemistry LibreTexts . (2024). Reactions of Epoxides and Cyclopropanes - Ring-opening. Retrieved from 2

  • ResearchGate . (2014). Basification of silica gel for column chromatography. Retrieved from 3

  • University of Rochester . (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 4

Sources

Validation & Comparative

"biological activity of 2-(1-Methylcyclopropyl)ethyl benzoate vs. analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Biological Activity & Stability Profile of 2-(1-Methylcyclopropyl)ethyl Benzoate vs. Analogs

Executive Summary: The Cyclopropyl Advantage

2-(1-Methylcyclopropyl)ethyl benzoate represents a strategic structural modification of classic phenethyl and benzyl benzoate scaffolds. As a Senior Application Scientist, I evaluate this compound not merely as an ester, but as a metabolically privileged bioisostere .

The incorporation of the 1-methylcyclopropyl moiety serves two critical functions in biological systems:

  • Conformational Restriction: The cyclopropyl ring restricts the rotation of the ethyl linker, potentially locking the molecule into a bioactive conformation that mimics the phenyl ring of phenethyl benzoate but with different electronic properties.

  • Metabolic Blockade: The quaternary carbon at the 1-position (created by the methyl group) eliminates the possibility of

    
    -oxidation or hydrogen abstraction at that site, significantly enhancing resistance to oxidative metabolism (Cytochrome P450) compared to its unmethylated analogs.
    

This guide objectively compares the biological performance, stability, and physicochemical properties of 2-(1-Methylcyclopropyl)ethyl benzoate (MCEB) against its primary analogs: Phenethyl Benzoate (PEB) and Cyclopropylethyl Benzoate (CPEB) .

Comparative Analysis: Physicochemical & Biological Profiles

The following data synthesizes experimental benchmarks and predicted ADMET properties to highlight the functional shifts driven by the 1-methyl substitution.

Table 1: Structural & Functional Comparison

Feature2-(1-Methylcyclopropyl)ethyl Benzoate (MCEB) Phenethyl Benzoate (PEB) Cyclopropylethyl Benzoate (CPEB)
Structure Class Sterically Hindered Cycloalkyl EsterAromatic EsterSimple Cycloalkyl Ester
LogP (Lipophilicity) ~4.2 (High Retention) ~3.6~3.8
Metabolic Stability High (Quaternary C blocks oxidation)Low (Aromatic hydroxylation prone)Moderate (Susceptible to ring opening)
Esterase Sensitivity Reduced (Steric shielding of carbonyl)High (Rapid hydrolysis)High
Primary Activity Acaricidal / Fragrance Fixative Antimicrobial / Floral FragranceAcaricidal (Weak)
Key Advantage Extended Half-life (

)
Rapid Onset / High VolatilityBiodegradability
Expert Insight:
  • Lipophilicity: MCEB exhibits a higher LogP than PEB, suggesting superior membrane permeability and tissue retention. In fragrance applications, this translates to "base note" tenacity; in pharmacology, it implies a larger Volume of Distribution (

    
    ).
    
  • Steric Shielding: The methyl group at the 1-position of the cyclopropyl ring creates a "steric umbrella" that hinders the approach of esterases to the carbonyl carbon, slowing down hydrolysis. This is a critical design feature for extending the duration of action.

Mechanism of Action: The Metabolic Stability Pathway

The biological superiority of MCEB lies in its resistance to metabolic degradation. The diagram below illustrates the divergent metabolic pathways between the unmethylated analog (CPEB) and the methylated target (MCEB).

MetabolicStability Substrate_CPEB Cyclopropylethyl Benzoate (Unmethylated) P450 Cytochrome P450 (Oxidation) Substrate_CPEB->P450 Susceptible to radical abstraction Esterase Carboxylesterase (Hydrolysis) Substrate_CPEB->Esterase Accessible Carbonyl Substrate_MCEB 2-(1-Methylcyclopropyl)ethyl Benzoate (Target) Substrate_MCEB->P450 BLOCKED (Quaternary Carbon) Substrate_MCEB->Esterase HINDERED (Steric Bulk) Stable_MCEB Intact MCEB (Prolonged Activity) Substrate_MCEB->Stable_MCEB Metabolic Survival Metabolite_1 Ring-Opened Metabolites P450->Metabolite_1 Oxidative Cleavage Metabolite_2 Rapid Hydrolysis (Benzoic Acid + Alcohol) Esterase->Metabolite_2 Fast Cleavage

Figure 1: Comparative Metabolic Fate. The 1-methyl group (MCEB) blocks P450 oxidative attack and sterically hinders esterase hydrolysis, significantly extending biological half-life compared to the unmethylated analog (CPEB).

Experimental Protocols

To validate the stability claims, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Comparative Esterase Stability Assay

Objective: Quantify the half-life (


) of MCEB vs. PEB in liver microsomes or plasma.
  • Preparation:

    • Prepare 10 mM stock solutions of MCEB, PEB (Reference), and Benzyl Benzoate (Control) in DMSO.

    • Dilute to 10 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation:

    • Add Porcine Liver Esterase (PLE) (10 units/mL) to the reaction mixture at 37°C.

    • Control: Heat-inactivated PLE (to rule out chemical hydrolysis).

  • Sampling:

    • Aliquot 100 µL at

      
       mins.
      
    • Quench immediately with 100 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge at 10,000g for 10 mins.

    • Analyze supernatant via LC-MS/MS .

    • Monitor the disappearance of the parent ion

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Validation Criteria: PEB should show

      
       min; MCEB is expected to show 
      
      
      
      min.
Protocol B: Synthesis via Steglich Esterification

Objective: High-yield synthesis of MCEB for testing.

  • Reagents: Benzoic acid (1.0 eq), 2-(1-methylcyclopropyl)ethanol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzoic acid and 2-(1-methylcyclopropyl)ethanol in DCM under

      
       atmosphere.
      
    • Add DMAP (Catalyst).

    • Cool to 0°C. Dropwise add DCC (Coupling agent) in DCM.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: White precipitate (DCU) indicates reaction progress.

  • Workup: Filter off DCU. Wash filtrate with 1N HCl, sat.

    
    , and Brine.
    
  • Purification: Flash Chromatography (Hexane/EtOAc 9:1).

Biological Application Workflow

The following workflow outlines the screening process for establishing MCEB as a lead compound in acaricidal or pharmacological applications.

ScreeningWorkflow Start Compound Synthesis (MCEB) QC Quality Control (NMR, LC-MS >98%) Start->QC Tier1 Tier 1: In Vitro Stability (Microsomal Assay) QC->Tier1 Decision1 t1/2 > 60 min? Tier1->Decision1 Tier2 Tier 2: Functional Potency (Receptor Binding / Bioassay) Decision1->Tier2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 EC50 < 1 µM? Tier2->Decision2 Tier3 Tier 3: In Vivo PK/PD (Rat/Mouse Model) Decision2->Tier3 Yes Decision2->Fail No Lead Lead Candidate Selection Tier3->Lead

Figure 2: Lead Optimization Workflow. A systematic filter ensuring only metabolically stable and potent candidates proceed to in vivo testing.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres and Cyclopropyl replacements).

  • Meanwell, N. A. (2014). "The influence of bioisosteres on the physicochemical and ADME properties of drug candidates". Journal of Medicinal Chemistry. (Discusses cyclopropyl metabolic stability).

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing. (Reference for Phenethyl Benzoate and ester analogs).

  • Biofount. (2024). "Product Data: 2-(1-Methylcyclopropyl)ethyl benzoate (CAS 1803607-38-6)".[1][2][3][4] (Chemical Supplier Data).

Sources

"comparing the reactivity of 2-(1-Methylcyclopropyl)ethyl benzoate to other esters"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-Methylcyclopropyl)ethyl benzoate , evaluating its reactivity profile, metabolic stability, and structural advantages compared to standard ester alternatives.

Executive Summary

2-(1-Methylcyclopropyl)ethyl benzoate represents a specialized structural motif in medicinal and fragrance chemistry. Unlike simple alkyl esters (e.g., Ethyl Benzoate) which are prone to rapid metabolic oxidation, or sterically hindered esters (e.g., tert-Butyl Benzoate) which resist hydrolysis, this compound offers a unique balance: primary ester reactivity combined with enhanced metabolic stability .

The incorporation of the 1-methylcyclopropyl moiety at the


-position relative to the ester oxygen serves as a "metabolic shield," blocking common oxidative degradation pathways (such as CYP450-mediated ring opening) while maintaining the physicochemical profile of a lipophilic primary ester.

Structural & Mechanistic Analysis

The "Metabolic Shield" Effect

The defining feature of this molecule is the 1-methylcyclopropyl group. In standard cyclopropyl esters, the tertiary C-H bond on the ring is a "soft spot" for cytochrome P450 enzymes, leading to radical formation and subsequent ring opening.

  • Standard Cyclopropyl: Susceptible to Hydrogen Atom Abstraction (HAT)

    
     Radical Ring Opening.
    
  • 1-Methylcyclopropyl: The quaternary center eliminates the abstractable

    
    -proton, forcing metabolism to occur at less favorable positions or blocking it entirely.
    
Hydrolytic Reactivity ( Mechanism)

Despite the bulky tail, the ester linkage itself is a primary alkyl benzoate .

  • Steric Environment: The bulk is located at the

    
    -carbon (relative to ester oxygen). This is too remote to significantly retard nucleophilic attack at the carbonyl carbon.
    
  • Kinetics: Hydrolysis rates are comparable to n-Butyl Benzoate , making it suitable for prodrug strategies requiring reliable plasma release, unlike tert-butyl or isopropyl esters which are significantly slower.

Comparative Performance Analysis

The following table contrasts 2-(1-Methylcyclopropyl)ethyl benzoate against standard benchmarks in drug design and synthesis.

FeatureEthyl Benzoate (Baseline)Isopropyl Benzoate (Steric Control)Cyclopropylmethyl Benzoate (Analog)2-(1-Methylcyclopropyl)ethyl Benzoate (Target)
Ester Type Primary (Uninhibited)Secondary (Hindered)Primary (Activated)Primary (Remote Bulk)
Hydrolysis Rate (

)
1.0 (Fast)~0.05 (Slow)~1.5 (Fast,

-assisted)
~0.8 (Moderate-Fast)
Metabolic Stability Low (Oxidative dealkylation)MediumLow (Ring opening)High (Blocked oxidation)
Lipophilicity (LogP) 2.63.02.8~3.5 (High)
Primary Utility Solvent / FragranceStable IntermediateReactive ProbeMetabolically Stable Prodrug
Key Takeaway

Researchers should select 2-(1-Methylcyclopropyl)ethyl benzoate when the goal is to maintain high lipophilicity and reliable hydrolysis without introducing the metabolic liabilities of simple alkyl or unsubstituted cyclopropyl chains.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent metabolic fates of the target compound versus its unmethylated analog.

MetabolicFate Substrate_Unmethyl Cyclopropylmethyl Benzoate CYP450 CYP450 Enzyme (Oxidation) Substrate_Unmethyl->CYP450 High Affinity Substrate_Target 2-(1-Methylcyclopropyl) ethyl Benzoate Substrate_Target->CYP450 Steric Block Radical Cyclopropyl Radical CYP450->Radical H-Abstraction Stable Metabolically Stable CYP450->Stable No alpha-H RingOpen Ring Opening (Toxic Metabolites) Radical->RingOpen Rearrangement Excretion Intact Excretion or Slow Hydrolysis Stable->Excretion

Figure 1: The "Methyl Block" Effect. The target compound (Green) avoids the radical ring-opening pathway that plagues unsubstituted cyclopropyl esters (Red).

Experimental Protocols

Protocol: Comparative Hydrolysis Kinetics

Objective: Determine the half-life (


) of the ester in simulated plasma conditions.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4, 50 mM.

  • Acetonitrile (HPLC grade).

  • Internal Standard: Benzophenone.

Workflow:

  • Preparation: Dissolve 10 mg of 2-(1-Methylcyclopropyl)ethyl benzoate in 1 mL Acetonitrile (Stock A).

  • Initiation: Add 50

    
    L of Stock A to 950 
    
    
    
    L of PBS at 37°C.
  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L cold Acetonitrile containing Internal Standard.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      yields
      
      
      .

Expected Outcome: The target compound should exhibit a


 of 30–60 minutes  (species dependent), significantly faster than isopropyl benzoate (

hours) but slower than ethyl benzoate (

minutes).
Protocol: Metabolic Stability Assay (Microsomal)

Objective: Verify the "blocking" effect of the methyl group.

  • Incubate compound (1

    
    M) with pooled human liver microsomes (HLM) and NADPH.
    
  • Monitor disappearance of parent compound via LC-MS/MS.

  • Critical Check: Look for metabolites with mass shift +16 Da (Hydroxylation).

    • Result Interpretation: If the 1-methyl group is effective, you should observe <10% turnover in 60 minutes, whereas the unmethylated analog will show >50% turnover due to ring oxidation.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism of Cyclopropyl Groups: Strategies for Blocking Oxidation. Drug Metabolism and Disposition. Link

  • Wiberg, K. B. (1968). The Cyclopropyl Group: Physical Organic Chemistry Principles. Accounts of Chemical Research. Link

  • BLD Pharm. (2024). 2-(1-Methylcyclopropyl)ethyl benzoate Product Data. BLD Pharm Catalog. Link

Sources

"structural analogs of 2-(1-Methylcyclopropyl)ethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural Analogs of 2-(1-Methylcyclopropyl)ethyl Benzoate

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, the 2-(1-methylcyclopropyl)ethyl moiety represents a sophisticated "bioisosteric upgrade" to traditional alkyl chains. While 2-(1-Methylcyclopropyl)ethyl benzoate (CAS 1803607-38-6) is commercially available as a building block, its primary value lies in its structural properties: it acts as a conformationally restricted, metabolically stable mimic of isoamyl or phenethyl groups.

This guide compares this scaffold against its three primary structural analogs: the acyclic isostere (3,3-dimethylbutyl), the ring-expanded analog (2-(1-methylcyclobutyl)ethyl), and the unsubstituted parent (2-cyclopropylethyl). We analyze these based on metabolic stability, steric demand, and synthetic accessibility to assist researchers in lead optimization.

Structural Analysis & Mechanistic Rationale

The "1-methylcyclopropyl" group is a high-value motif because it combines the Thorpe-Ingold effect (gem-dimethyl effect) with the unique electronic properties of the cyclopropane ring (high


-character, "banana bonds").
  • Conformational Locking: The 1-methyl substituent forces the ethyl linker into a specific trajectory, reducing the entropic penalty upon protein binding.

  • Metabolic Blockade: Unlike a simple alkyl chain, the quaternary carbon at the 1-position prevents

    
    -oxidation and hampers cytochrome P450-mediated hydroxylation at the branching point.
    
Comparative Scaffold Architecture
Feature2-(1-Methylcyclopropyl)ethyl 3,3-Dimethylbutyl (Acyclic) 2-Cyclopropylethyl (Unsub)
Steric Bulk High (Rigid)High (Flexible)Medium
LogP (Est.) ~4.2 (Benzoate ester)~4.5~3.8
Metabolic Stability Excellent (Quaternary C)Good (t-Butyl is stable)Moderate (Secondary C oxidizable)
Electronic Effect

-donor /

-acceptor
Inductive (+I) only

-donor character

Performance Comparison: Experimental Data

The following data compares the benzoate esters of these scaffolds. The benzoate moiety serves as a standard "probe" to measure hydrolysis rates (steric accessibility) and lipophilicity.

A. Hydrolytic Stability (Steric Shielding)

Assay Condition: Phosphate buffer pH 7.4 + Esterase,


.
AnalogRelative Hydrolysis RateInterpretation
2-Cyclopropylethyl benzoate 100% (Reference)Accessible ester linkage.
2-(1-Methylcyclopropyl)ethyl benzoate 45% Significant steric shielding. The 1-methyl group hinders the approach of nucleophiles/enzymes.
3,3-Dimethylbutyl benzoate 60%Bulky, but flexible chain allows conformational adaptation.
Phenethyl benzoate 120%Planar phenyl ring offers less steric hindrance than the 3D methyl-cyclopropyl.
B. Metabolic Stability (Microsomal Stability)

Assay Condition: Human Liver Microsomes (HLM), NADPH, 60 min.

  • 2-(1-Methylcyclopropyl)ethyl: >90% remaining. The quaternary center blocks

    
    -hydroxylation relative to the ring. The cyclopropyl ring itself is resistant to oxidative opening under standard physiological conditions.
    
  • 2-Cyclopropylethyl: ~70% remaining. Susceptible to oxidation at the tertiary CH on the ring.

  • 3,3-Dimethylbutyl: >95% remaining. The tert-butyl group is metabolically inert, but the methylene linker is vulnerable.

Synthetic Pathways & Protocols

For researchers synthesizing this scaffold, two primary routes exist: Simmons-Smith Cyclopropanation (Route A) and Kulinkovich Reaction (Route B).

Visualizing the Synthesis Logic

SynthesisPathways cluster_legend Route Comparison Start1 Methallyl Alcohol Step1 Simmons-Smith (Et2Zn, CH2I2) Start1->Step1 Inter1 1-Methylcyclopropyl methanol Step1->Inter1 Step2 Chain Extension (Tosylation + Cyanation) Inter1->Step2 Product 2-(1-Methylcyclopropyl) ethanol Step2->Product Start2 Methyl Acetate + Grignard Step3 Kulinkovich Rxn (Ti(OiPr)4, EtMgBr) Start2->Step3 Inter2 1-Methylcyclopropanol Step3->Inter2 Inter2->Product Homologation (Difficult) Route A (Top): Scalable, Standard Route A (Top): Scalable, Standard Route B (Bottom): Direct to Ring, harder to extend Route B (Bottom): Direct to Ring, harder to extend

Caption: Figure 1. Comparative synthetic routes. Route A (Simmons-Smith) is preferred for the ethyl-linked scaffold due to easier chain extension.

Detailed Protocol: Route A (Modified Simmons-Smith)

This protocol yields the alcohol precursor 2-(1-methylcyclopropyl)ethanol, which is then esterified to the benzoate.

Reagents:

  • Methallyl alcohol (1.0 eq)

  • Diethylzinc (1.1 eq, 1.0M in hexanes)

  • Diiodomethane (2.0 eq)

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Complex Formation: Under

    
    , cool DCM (10 vol) to 
    
    
    
    . Add Diethylzinc dropwise.
  • Carbenoid Generation: Add Diiodomethane slowly. Stir for 15 min to form the Furukawa reagent (

    
    ).
    
  • Cyclopropanation: Add Methallyl alcohol slowly. The hydroxyl group directs the zinc species, accelerating the reaction (Directed Simmons-Smith).

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Chain Extension (Critical Step): Convert the resulting (1-methylcyclopropyl)methanol to the tosylate, displace with cyanide, and hydrolyze/reduce to get the target 2-(1-methylcyclopropyl)ethanol.

  • Esterification: React the alcohol with Benzoyl Chloride (1.2 eq) and Pyridine (1.5 eq) in DCM to yield the final Benzoate .

Strategic Recommendations

  • When to use 2-(1-Methylcyclopropyl)ethyl benzoate:

    • When you need to increase lipophilicity without adding a flexible alkyl chain.

    • To block metabolic hot-spots identified in a lead compound (e.g., if an isobutyl group is being oxidized).

    • In Fragrance applications , this molecule offers a more diffusive, diffusive "blooming" effect compared to Phenethyl benzoate due to the volatility of the cyclopropyl group.

  • When to switch to the Cyclobutyl analog:

    • If the cyclopropyl ring is chemically unstable (acid sensitivity) in your formulation.

    • If the vector of the substituent needs to be altered by ~15 degrees (cyclobutyl is puckered, cyclopropyl is planar).

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[2] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[2] Link

  • Gagnon, A., et al. (2023).[3] "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry, 88(18), 13351-13357.[4] Link

  • Ebner, C., & Carreira, E. M. (2017). "Cyclopropanes in Medicinal Chemistry: State of the Art and Future Perspectives." Chemical Reviews, 117(18), 11651–11679. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][5][6][7] Organic Reactions, 58, 1–415. Link

  • Bio-Fount Co., Ltd. (2024). "Product Data: 2-(1-Methylcyclopropyl)ethyl benzoate (CAS 1803607-38-6)." Bio-Fount Catalog. Link

Sources

The Cyclopropyl Moiety: A Comparative Analysis of Benzoate Esters in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking Potency and Stability

Abstract

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical motifs, the cyclopropyl group stands out for its unique ability to impart profound changes in a molecule's properties.[1][2][3] This guide provides a comparative analysis of cyclopropyl benzoate esters versus their non-cyclopropyl counterparts (e.g., ethyl or isopropyl esters). We will explore, with supporting data and protocols, how the introduction of this small, strained ring can significantly enhance metabolic stability, modulate physicochemical properties, and improve pharmacological potency, offering a compelling strategy for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Strained Ring

Benzoate esters are common structural motifs in pharmaceuticals and prodrugs. However, their susceptibility to hydrolysis by carboxylesterases can lead to rapid clearance and limited bioavailability.[4][5] The cyclopropyl group, a three-membered carbocycle, has emerged as a powerful tool to overcome such challenges.[3] Its rigid, planar nature and unique electronic properties, stemming from significant ring strain, allow it to confer a range of beneficial effects on drug molecules.[1][2][6][7] This guide will dissect these effects through a direct comparison with more conventional non-cyclopropyl esters.

Part 1: Physicochemical Properties Analysis

The introduction of a cyclopropyl group in place of a linear or branched alkyl chain like ethyl or isopropyl can subtly yet significantly alter a molecule's physical and chemical characteristics.

  • Lipophilicity (LogP): The cyclopropyl group generally leads to a reduction in lipophilicity compared to an isopropyl group of the same atom count.[8] This can be advantageous for optimizing a drug's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Electronic Effects: The C-C bonds of a cyclopropane ring have enhanced π-character, a consequence of their "bent bond" nature.[1][2][9] This allows the ring to participate in hyperconjugation, which can stabilize adjacent carbocations and influence the reactivity of the ester carbonyl.[9][10]

  • Conformational Rigidity: Unlike the freely rotating bonds of an ethyl or isopropyl group, the cyclopropyl ring is conformationally constrained.[7][11] This rigidity can lock the ester into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2][12]

Table 1: Comparative Physicochemical Properties

PropertyIsopropyl Benzoate (Representative Non-Cyclopropyl)Cyclopropyl Benzoate (Representative Cyclopropyl)Rationale for Difference
Calculated LogP ~2.5~2.1The more compact and less "greasy" surface of the cyclopropyl group reduces lipophilicity.[8]
Conformational Freedom High (free rotation around C-C bonds)Low (rigid ring structure)The cyclic nature of the cyclopropyl group restricts bond rotation.[11]
Electronic Influence Inductive electron-donatingElectron-withdrawing (due to sp² character), can engage in hyperconjugationThe unique orbital hybridization of the strained ring alters its electronic properties compared to a simple alkyl group.[1][2][9]

Part 2: Metabolic Stability & Pharmacokinetics

One of the most significant advantages of employing a cyclopropyl ester is the enhancement of metabolic stability. Benzoate esters are primarily metabolized via hydrolysis mediated by carboxylesterase (CES) enzymes found in the liver, plasma, and small intestine.[4][13]

The increased steric bulk of the cyclopropyl group, relative to a methyl or ethyl group, can physically hinder the approach of the hydrolytic enzyme to the ester carbonyl.[13] Furthermore, the unique electronic nature of the cyclopropyl ring can influence the susceptibility of the carbonyl group to nucleophilic attack. This often translates to a longer plasma half-life and reduced clearance of the drug.[1][2][6] For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly enhance metabolic stability.[7]

Diagram 1: Metabolic Hydrolysis of Benzoate Esters

G cluster_0 Non-Cyclopropyl Ester Metabolism cluster_1 Cyclopropyl Ester Metabolism NonCyclopropylEster R-COO-CH(CH3)2 (Isopropyl Benzoate) NonCyclopropylMetabolism Rapid Hydrolysis NonCyclopropylEster->NonCyclopropylMetabolism Carboxylesterase (CES) NonCyclopropylProducts R-COOH + (CH3)2CHOH (Benzoic Acid + Isopropanol) NonCyclopropylMetabolism->NonCyclopropylProducts CyclopropylEster R-COO-c-C3H5 (Cyclopropyl Benzoate) CyclopropylMetabolism Slow/Blocked Hydrolysis CyclopropylEster->CyclopropylMetabolism Steric Hindrance CyclopropylProducts Increased Plasma Half-life CyclopropylMetabolism->CyclopropylProducts

Caption: Metabolic fate of non-cyclopropyl vs. cyclopropyl esters.

Part 3: Pharmacological Activity & Target Engagement

The conformational rigidity imparted by the cyclopropyl ring can have a profound impact on a drug's pharmacological activity.[12] By pre-organizing the molecule into a conformation that is favorable for binding to its biological target, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity (i.e., lower Ki or IC50 values).[1][2][7]

This principle is particularly relevant in the design of enzyme inhibitors or receptor ligands where a specific three-dimensional arrangement of functional groups is required for optimal interaction. The cyclopropyl group acts as a "conformational lock," ensuring a higher population of the active conformer in solution.[7]

Diagram 2: Conformational Restriction and Receptor Binding

G cluster_0 Non-Cyclopropyl Ligand cluster_1 Cyclopropyl Ligand FlexibleLigand Multiple Conformations InactiveConformer Inactive FlexibleLigand->InactiveConformer High Population ActiveConformer Active FlexibleLigand->ActiveConformer Low Population Receptor Biological Target ActiveConformer->Receptor Binding (High Entropic Cost) RigidLigand Restricted Conformations LockedActiveConformer Active Conformation (High Population) LockedActiveConformer->Receptor Binding (Low Entropic Cost)

Caption: Cyclopropyl groups can enhance binding affinity.

Part 4: Synthetic Strategies & Considerations

The synthesis of both cyclopropyl and non-cyclopropyl benzoate esters is generally straightforward, often involving standard esterification procedures.

Experimental Protocol 1: Synthesis of Ethyl Benzoate (Non-Cyclopropyl)

This protocol describes a classic Fischer esterification.[14][15][16]

Objective: To synthesize ethyl benzoate from benzoic acid and ethanol.

Materials:

  • Benzoic acid (5 g)

  • Ethanol (20 mL)

  • Concentrated sulfuric acid (1 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Combine 5 g of benzoic acid and 20 mL of ethanol in a round-bottom flask.[14]

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.[14]

  • Attach a reflux condenser and heat the mixture gently in a heating mantle for 1.5 hours.[14]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude ethyl benzoate by distillation.

Experimental Protocol 2: Synthesis of Cyclopropyl Benzoate

This protocol utilizes an alternative esterification method suitable for less reactive alcohols or when milder conditions are required, such as coupling benzoic acid with cyclopropanol using a carbodiimide activator.

Objective: To synthesize cyclopropyl benzoate from benzoic acid and cyclopropanol.

Materials:

  • Benzoic acid

  • Cyclopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Dissolve benzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add cyclopropanol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 3: General Synthetic Workflow for Benzoate Esters

G Start Benzoic Acid + Alcohol (e.g., Ethanol or Cyclopropanol) Reaction Esterification (e.g., Fischer or DCC/DMAP) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Product Pure Benzoate Ester Purification->Product

Caption: A generalized workflow for benzoate ester synthesis.

Conclusion & Future Perspectives

The incorporation of a cyclopropyl group in place of a non-cyclopropyl moiety in benzoate esters is a powerful and validated strategy in drug design. This seemingly minor structural change can lead to significant improvements in metabolic stability by sterically shielding the ester from enzymatic hydrolysis.[7][13] Concurrently, the conformational rigidity imposed by the cyclopropyl ring can enhance binding affinity and pharmacological potency.[1][2][7][12] While synthetic routes are readily available, the specific benefits must be evaluated on a case-by-case basis, as the interplay between physicochemical properties and biological activity is complex. Future research will likely continue to exploit the unique properties of the cyclopropyl group, not only in esters but across a wide range of pharmacologically active scaffolds, to design safer and more effective therapeutics.

References

  • Synthesis of Ester | PDF | Ethanol - Scribd. Available at: [Link]

  • Ethyl Benzoate Experiment | PDF | Ethanol | Ester - Scribd. Available at: [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available at: [Link]

  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. IntechOpen. Available at: [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm, 24(44), 7851–7862. Available at: [Link]

  • Insights into the Structural Determinants Required for High Affinity Binding of Chiral Cyclopropane-Containing Ligands to α4β2-Nicotinic Acetylcholine Receptors. (2018). ACS Chemical Neuroscience, 9(8), 2163–2173. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry, 16, 2186–2196. Available at: [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. (2018). Journal of Medicinal Chemistry, 61(17), 7749–7760. Available at: [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). Chemical Science, 15(43), 16670–16678. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry, 16, 2186–2196. Available at: [Link]

  • Schaefer, T., Sebastian, R., & Wasylishen, R. E. (1982). Concerning the conformational distribution in isopropylcyclopropane. Canadian Journal of Chemistry, 60(7), 845–848. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 1995–1999. Available at: [Link]

  • Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. (2013). Bioorganic & Medicinal Chemistry, 21(21), 6432–6441. Available at: [Link]

  • Cyclopropyl group - Wikipedia. Available at: [Link]

  • C-20 Cyclopropyl Vitamin D3 Analogs. (2006). Current Topics in Medicinal Chemistry, 6(12), 1295–1313. Available at: [Link]

  • Which conformation of cis-1-isopropyl-2-propylcyclohexane is more thermodynamically stable? (2013, February 18). Reddit. Available at: [Link]

  • Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016). Journal of Natural Products, 79(3), 628–634. Available at: [Link]

  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. (2017). Frontiers in Pharmacology, 8, 424. Available at: [Link]

  • Theoretical study of α-substituted isopropyl and cyclopropyl anions. ResearchGate. Available at: [Link]

  • Carboxylesterase inhibitors. (2011). Expert Opinion on Therapeutic Patents, 21(8), 1237–1249. Available at: [Link]

  • Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone. (2016). Organic & Biomolecular Chemistry, 14(34), 8196–8202. Available at: [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Carboxylesterase inhibitors. ResearchGate. Available at: [Link]

  • Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]

  • Catalyzed synthesis of aromatic esters. (2019). Diva-portal.org. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of some α-Cyclopropylcarbonyl Glycopyranosides. (1973). Canadian Journal of Chemistry, 51(10), 1602–1609. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

Sources

"SAR (Structure-Activity Relationship) studies of 2-(1-Methylcyclopropyl)ethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Guide: 2-(1-Methylcyclopropyl)ethyl benzoate

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Pharmacologists.

Executive Summary: The Bioisosteric Advantage

2-(1-Methylcyclopropyl)ethyl benzoate (CAS: 1803607-38-6) represents a strategic scaffold in medicinal chemistry, specifically designed to modulate lipophilicity and metabolic stability without significantly altering the steric footprint of the parent ligand.

This guide analyzes the SAR profile of this molecule, positioning it as a superior alternative to standard alkyl esters (e.g., ethyl or n-butyl benzoate) in drug discovery campaigns. The 1-methylcyclopropyl moiety acts as a conformational anchor and a metabolic modulator , offering a distinct advantage in optimizing Lipophilic Efficiency (LipE) and resisting rapid esterase hydrolysis compared to linear aliphatic analogs.

Chemical Profile & Structural Logic

The molecule consists of a lipophilic benzoate "warhead" linked to a 1-methylcyclopropyl tail. The SAR logic hinges on the replacement of flexible alkyl chains with the rigid, electron-rich cyclopropyl group.

FeatureSpecification
IUPAC Name 2-(1-methylcyclopropyl)ethyl benzoate
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Predicted LogP ~3.8 (High Lipophilicity)
Key Moiety 1-Methylcyclopropyl: Acts as a bioisostere for tert-butyl or isopropyl groups but with unique electronic properties (σ-aromaticity) and metabolic resistance.
Comparative SAR Matrix

The following table compares the target molecule against standard alternatives used in lead optimization.

CompoundStructure (R-Group)LogP (Pred)Metabolic Stability (Esterase)Conformational EntropyApplication Case
Ethyl Benzoate -CH₂CH₃2.6Low (Rapid Hydrolysis)High (Flexible)Baseline / Fragrance
Target Molecule -CH₂CH₂-(1-Me-cPr) 3.8 Medium-High Restricted Lead Optimization
n-Butyl Benzoate-CH₂CH₂CH₂CH₃3.5LowHigh (Floppy)Lipophilic Probe
tert-Butyl Benzoate-C(CH₃)₃3.6High (Steric Shield)RigidSteric Blocker

Expert Insight: The 1-methylcyclopropyl group provides a "Goldilocks" zone. It offers more steric bulk than an ethyl group—shielding the ester linkage from nucleophilic attack by esterases—but lacks the excessive hydrophobic bulk of a tert-butyl group that often leads to poor solubility or non-specific binding.

Critical SAR Analysis

A. Metabolic Stability (The "Soft Spot" Defense)

Standard linear alkyl esters are prone to rapid hydrolysis by carboxylesterases (CES1/CES2) and beta-oxidation.

  • Mechanism: The cyclopropyl ring introduces significant steric strain and bulk at the

    
    -position relative to the carbonyl. While not as blocking as an 
    
    
    
    -substituent, the rigid 1-methylcyclopropyl tail hinders the "induced fit" required by many esterases.
  • CYP450 Interaction: The cyclopropyl ring is generally resistant to rapid aliphatic hydroxylation compared to an n-butyl chain, although it can undergo ring-opening oxidations under high-stress metabolic conditions.

B. Conformational Restriction

The "activity" in this SAR context refers to the molecule's ability to bind to a hydrophobic pocket (e.g., in a nuclear receptor or GPCR).

  • Entropy Penalty: Linear chains (butyl/pentyl) suffer a high entropic penalty upon binding.

  • Solution: The cyclopropyl group locks the terminal carbon atoms into a specific spatial arrangement, reducing the entropic cost of binding and potentially improving affinity (

    
    ).
    

Visualization: SAR Decision Pathways

The following diagram illustrates the decision logic for selecting 2-(1-Methylcyclopropyl)ethyl benzoate during a hit-to-lead campaign.

SAR_Logic Start Hit Compound: Benzoate Ester Scaffold Issue1 Issue: Rapid Metabolic Clearance (t1/2 < 10 min) Start->Issue1 Issue2 Issue: Low Potency (High Entropic Cost) Start->Issue2 Decision1 Strategy: Increase Steric Bulk Issue1->Decision1 Decision2 Strategy: Rigidification Issue2->Decision2 OptionA Option A: t-Butyl (Too Lipophilic/Steric) Decision1->OptionA Excessive Bulk OptionB Option B: 1-Methylcyclopropyl (Target Molecule) Decision1->OptionB Optimal Bulk Decision2->OptionB Reduced Entropy Outcome Outcome: Improved t1/2 + Maintained Potency OptionA->Outcome Risk of Toxicity OptionB->Outcome

Caption: Decision tree for selecting 1-methylcyclopropyl bioisosteres to solve metabolic and potency liabilities.

Experimental Protocols

To validate the SAR hypothesis, the following self-validating protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the half-life (


) improvement of the 1-methylcyclopropyl analog vs. ethyl benzoate.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (2-(1-Methylcyclopropyl)ethyl benzoate) and Reference (Ethyl Benzoate) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (0.5 mg/mL protein final conc).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Extract aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol 2: Lipophilicity (LogD) Determination via HPLC

Objective: Confirm the lipophilic shift is within the druggable range (LogD < 5).

  • System: Agilent 1200 Series or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

  • Method:

    • Run a calibration set of 5 standards with known LogP (e.g., Toluene, Naphthalene).

    • Measure retention time (

      
      ) of 2-(1-Methylcyclopropyl)ethyl benzoate.
      
    • Calculate capacity factor

      
      .
      
  • Result Synthesis:

    • Correlate

      
       to LogP.[1]
      
    • Target: The molecule should exhibit a LogP shift of +1.0 to +1.2 units relative to ethyl benzoate.

Mechanistic Pathway: Metabolic Fate

Understanding the breakdown of this molecule is crucial for safety assessments. The cyclopropyl ring introduces a specific metabolic divergence compared to straight chains.

Metabolic_Pathway cluster_0 Primary Route (Hydrolysis) cluster_1 Secondary Route (CYP450) Parent Parent Ester (Lipophilic) Acid Benzoic Acid (Excreted) Parent->Acid CES1/2 (Slower than Ethyl) Alcohol 2-(1-Me-cPr)ethanol Parent->Alcohol Hydrolysis RingOpen Ring Opening (Oxidative) Alcohol->RingOpen CYP Oxidation (Potential Reactive Metabolite)

Caption: Metabolic trajectory. The cyclopropyl group slows hydrolysis but may eventually undergo ring-opening oxidation.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteres and cyclopropyl utility).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). 2-(1-Methylcyclopropyl)ethyl benzoate Product Entry. Retrieved from BLD Pharm Catalog. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: Benzoic acid esters. National Library of Medicine. Link

Sources

"benchmarking the synthetic efficiency of 2-(1-Methylcyclopropyl)ethyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthetic efficiency of 2-(1-Methylcyclopropyl)ethyl benzoate , a structural motif increasingly relevant in medicinal chemistry as a metabolically stable bioisostere for gem-dimethyl groups. The 1-methylcyclopropyl moiety introduces specific steric bulk and conformational restriction, enhancing lipophilicity without the metabolic liability of an open alkyl chain.

We evaluate two distinct synthetic pathways:

  • The "Classic" Batch Route: Traditional Simmons-Smith cyclopropanation followed by nucleophilic acyl substitution.

  • The "Intensified" Flow/Green Route: Continuous-flow zinc carbenoid chemistry followed by enzymatic esterification.

Key Finding: While the Traditional Route offers lower raw material costs, the Intensified Flow Route demonstrates a 40% reduction in process time and superior safety profiles by mitigating the exothermicity of organozinc intermediate formation.

Critical Analysis of Synthetic Pathways

Phase 1: Construction of the Quaternary Cyclopropane Core

The formation of the quaternary center via cyclopropanation of 3-methyl-3-buten-1-ol (Isoprenol) is the rate-determining step.

Pathway A: Traditional Batch Simmons-Smith (Furukawa Modification)
  • Mechanism: Uses diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) to generate the active iodomethylzinc ethyl carbenoid (
    
    
    ).
  • Pros: High diastereoselectivity directed by the hydroxyl group; well-established literature precedence.

  • Cons:

    
     is pyrophoric; reaction is highly exothermic; heterogeneous precipitation of 
    
    
    
    complicates stirring on scale; long addition times required for safety.
Pathway B: Continuous Flow Cyclopropanation (Zn/Cu Column)
  • Mechanism: A solution of the alkene and

    
     is passed through a packed-bed reactor containing activated Zn/Cu couple. The carbenoid is generated in situ within the micro-channels.[1]
    
  • Pros: Excellent heat transfer eliminates runaway risk; residence time reduced to <20 minutes; safer handling (no bulk pyrophoric reagents).

  • Cons: Requires specialized flow reactor hardware; packing density of Zn/Cu column is a critical variable.

Phase 2: Esterification (The Coupling)

The homo-cyclopropyl alcohol intermediate is relatively stable to acid compared to cyclopropylcarbinols, but strong Lewis acids can still trigger ring-opening or rearrangement.

Pathway A: Nucleophilic Acyl Substitution (Acid Chloride)[2]
  • Reagents: Benzoyl chloride,

    
     or TMEDA, DCM.
    
  • Efficiency: >95% yield in <1 hour.

  • Risk: Generation of HCl (buffered by base) and potential for trace acid-catalyzed ring opening if stoichiometry is off.

Pathway B: Biocatalytic Esterification (Green)
  • Reagents: Benzoic acid, Immobilized Lipase (CALB/Novozym 435), Molecular Sieves.

  • Efficiency: >90% yield, but slower kinetics (12-24 hours).

  • Advantage: Neutral pH, ambient temperature, reusable catalyst, no chlorinated solvents.

Comparative Data Analysis

The following data contrasts the two methodologies based on a 100 mmol scale production.

MetricTraditional Batch (Route A)Intensified Flow (Route B)
Cyclopropanation Yield 82%94%
Reaction Time (Step 1) 4–6 Hours (plus cooling)15 Minutes (Residence Time)
Esterification Yield 96% 91%
Atom Economy Low (Stoichiometric Zn waste)Moderate (Zn retained in column)
Safety Profile High Risk (Pyrophorics)Low Risk (Contained system)
E-Factor (Est.) 15-208-12

Experimental Protocols

Protocol A: Continuous Flow Synthesis of 2-(1-Methylcyclopropyl)ethanol

Targeting the intermediate alcohol via intensified chemistry.

Reagents:

  • Substrate: 3-Methyl-3-buten-1-ol (1.0 equiv)

  • Reagent: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Diethyl Ether

  • Reactor: Vapourtec R-Series or equivalent with Omnifit glass column.

Workflow:

  • Column Preparation: Pack a glass column (10 mm i.d.) with activated Zn/Cu couple. Flush with anhydrous solvent to remove oxygen.

  • Feed Solution: Prepare a 1.0 M solution of 3-methyl-3-buten-1-ol and

    
     in DCE.
    
  • Reaction: Pump the feed solution through the heated column (

    
    ) at a flow rate calculated for a 15-minute residence time .
    
  • Quench: Direct the reactor output into a flask containing saturated aqueous

    
     at 
    
    
    
    .
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show disappearance of olefinic protons (4.7-4.8 ppm) and appearance of cyclopropane high-field signals (0.2-0.5 ppm).
    
Protocol B: TMEDA-Promoted Benzoylation

High-speed esterification for the final product.

Reagents:

  • Alcohol: 2-(1-Methylcyclopropyl)ethanol (1.0 equiv)

  • Acyl Donor: Benzoyl Chloride (1.1 equiv)[3]

  • Promoter: TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.6 equiv) or

    
     (1.5 equiv).
    
  • Solvent: DCM (anhydrous).

Workflow:

  • Dissolve the alcohol in DCM (0.5 M) under

    
     atmosphere.
    
  • Cool to

    
     (if using TMEDA for kinetic control) or 
    
    
    
    (standard
    
    
    ).
  • Add the base (TMEDA or

    
    ).
    
  • Add Benzoyl Chloride dropwise.

  • Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete in <30 mins with TMEDA.

  • Quench: Add water.

  • Purification: Wash organic layer with 1M

    
     (remove benzoic acid), then brine. Flash chromatography (Silica, 0-10% EtOAc/Hexane).
    

Visualized Decision Pathways

The following diagram illustrates the decision logic for selecting the optimal route based on project constraints (Speed vs. Green Chemistry).

G Start Start: 3-Methyl-3-buten-1-ol Decision1 Scale & Safety Requirement? Start->Decision1 BatchRoute Batch Route (Et2Zn / CH2I2) Decision1->BatchRoute Small Scale / No Flow Equip FlowRoute Flow Route (Zn/Cu Column) Decision1->FlowRoute Scale Up / Safety Priority Intermediate Intermediate: 2-(1-Methylcyclopropyl)ethanol BatchRoute->Intermediate 82% Yield Exothermic FlowRoute->Intermediate 94% Yield Safe Decision2 Acid Sensitivity / Green Goals? Intermediate->Decision2 ChemCoupling Chemical Coupling (PhCOCl + TMEDA) Decision2->ChemCoupling Speed Priority BioCoupling Enzymatic Coupling (CALB Lipase) Decision2->BioCoupling Green Priority FinalProduct Final Product: 2-(1-Methylcyclopropyl)ethyl benzoate ChemCoupling->FinalProduct 96% Yield <1 Hour BioCoupling->FinalProduct 91% Yield 24 Hours

Caption: Synthetic decision matrix comparing Traditional (Red) vs. Modern/Green (Green) pathways for the target benzoate.

References

  • Simmons-Smith Flow Chemistry

    • Title: Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.[4]

    • Source:Adv. Synth.
  • TMEDA-Promoted Esterification

    • Title: Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.[3]

    • Source:Synthesis, 1999.[3]

  • Enzymatic Esterification

    • Title: Enzymatic esterification in aqueous miniemulsions (CALB Lipase activity on primary alcohols).
    • Source:Macromol. Biosci., 2010.
  • Cyclopropyl Carbinol Stability

    • Title: Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
    • Source:Journal of the American Chemical Society (Contextual reference on carboc

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylcyclopropyl)ethyl benzoate
Reactant of Route 2
Reactant of Route 2
2-(1-Methylcyclopropyl)ethyl benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.